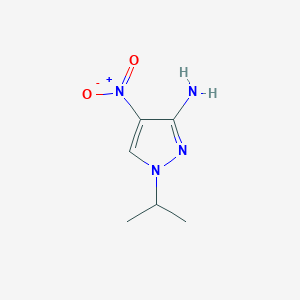

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Description

Significance of the Pyrazole (B372694) Heterocycle in Synthetic Chemistry

The pyrazole ring is a cornerstone in the field of heterocyclic chemistry, recognized for its unique structural and reactive properties. numberanalytics.com It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that imparts a unique blend of chemical characteristics. nih.govresearchgate.net Pyrazoles are considered "privileged scaffolds" in medicinal chemistry, meaning their structure is frequently found in biologically active compounds. nih.govtandfonline.com

The versatility of the pyrazole ring stems from several factors:

Aromaticity: The ring possesses six delocalized π-electrons, conferring aromatic stability. researchgate.net

Reactivity: The pyrazole scaffold has both electron-rich and electron-deficient sites, allowing it to participate in a wide array of chemical transformations. The nitrogen at position 1 is pyrrole-like and a proton donor, while the nitrogen at position 2 is pyridine-like and a proton acceptor. nih.govmdpi.commdpi.com This allows it to react with both acids and bases. mdpi.com Electrophilic substitution readily occurs, typically at the C4 position if it is available. pharmaguideline.com

Synthetic Accessibility: A variety of reliable synthetic methods exist for constructing the pyrazole core, most notably the condensation of hydrazines with 1,3-dicarbonyl compounds (Knorr pyrazole synthesis) and cycloaddition reactions. mdpi.comnumberanalytics.com

This combination of stability, predictable reactivity, and accessibility makes pyrazoles valuable building blocks for creating more complex molecules for diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comglobalresearchonline.net

Overview of Substituted Pyrazoles and their Research Trajectory

The functionalization of the pyrazole ring with various substituents dramatically expands its utility and has been a major focus of chemical research. The nature and position of these substituents can fine-tune the molecule's physical, chemical, and biological properties. nih.gov The research trajectory of substituted pyrazoles has led to their integration into numerous commercial and investigational products.

Table 1: Applications of Substituted Pyrazoles

| Application Area | Examples of Activities and Compounds | Citations |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory (Celecoxib), anticancer (Crizotinib, Axitinib), antiviral, antibacterial, analgesic (Metamizole), antiobesity (Rimonabant). | numberanalytics.comtandfonline.commdpi.comresearchgate.net |

| Agrochemicals | Insecticides (Fipronil), herbicides, and fungicides. | researchgate.netmdpi.comnumberanalytics.com |

| Materials Science | Dyes, fluorescent agents, and luminescent compounds. | nih.govglobalresearchonline.net |

The introduction of an amino group, creating aminopyrazoles, is particularly significant. Aminopyrazoles are highly versatile intermediates and are considered a valuable framework in drug discovery. mdpi.com Depending on the position of the amino group (e.g., 3-amino, 4-amino, or 5-amino), these compounds can serve as precursors for a vast range of fused heterocyclic systems and exhibit a broad spectrum of biological activities, including kinase inhibition. mdpi.commdpi.com

Specific Context of Nitroaminopyrazole Systems

The presence of both a nitro (NO₂) group and an amino (NH₂) group on a pyrazole ring places 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine within the class of nitroaminopyrazole systems. This specific combination of functional groups is of significant interest in two primary domains of chemical research: energetic materials and medicinal chemistry.

The nitroamino (-NHNO₂) and nitro (-NO₂) groups are well-established energetic functionalities. rsc.org Introducing them onto nitrogen-rich heterocyclic backbones like pyrazole is a proven strategy for designing high-energy density materials (HEDMs). researchgate.net The pyrazole ring serves as a stable, high-nitrogen content core, while the nitro and amino groups contribute to the energetic performance and can influence stability through hydrogen bonding. rsc.orgsemanticscholar.org Research in this area focuses on synthesizing new structures and evaluating their properties, such as detonation velocity, thermal stability, and sensitivity to impact and friction, with the goal of developing safer and more powerful energetic materials. rsc.orguni-muenchen.de

In medicinal chemistry, the introduction of a nitro group can significantly modulate the biological activity of a compound. Nitropyrazole derivatives are key intermediates in the synthesis of various pharmaceuticals. mdpi.comresearchgate.net For instance, 4-nitropyrazole-3-carboxylic acid is a crucial intermediate for synthesizing kinase inhibitors targeting enzymes like Fms-like receptor tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. mdpi.com The strong electron-withdrawing nature of the nitro group can alter the electronic distribution of the pyrazole ring, impacting its binding affinity to biological targets. nih.gov

Scope of Academic Inquiry for this compound

While extensive literature exists for the broader classes of substituted pyrazoles and nitroaminopyrazoles, dedicated research focusing exclusively on this compound is less prevalent. However, based on its structural features, the scope of academic inquiry for this compound can be logically defined around several key areas:

Synthesis and Characterization: A primary area of investigation involves the development of efficient and scalable synthetic routes. A likely approach would involve the nitration of a corresponding 1-(propan-2-yl)-1H-pyrazol-3-amine precursor. Standard synthetic procedures for pyrazole nitration often employ a mixture of nitric and sulfuric acid. researchgate.net Comprehensive characterization of the synthesized compound using modern analytical techniques (NMR, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction) would be essential to confirm its structure unequivocally.

Medicinal Chemistry Exploration: Given that substituted aminopyrazoles are potent kinase inhibitors, a significant research avenue would be the evaluation of this compound and its derivatives as potential therapeutic agents. mdpi.commdpi.com This would involve screening the compound against a panel of protein kinases to identify potential targets. Further studies would explore its anti-proliferative effects on cancer cell lines and investigate its potential as an antibacterial or antifungal agent, activities for which pyrazoles are well-known. researchgate.netmdpi.com

Energetic Materials Research: The nitroaminopyrazole framework suggests potential application as an energetic material or a precursor to one. researchgate.netsemanticscholar.org Academic inquiry in this direction would involve theoretical calculations of its energetic properties (e.g., heat of formation, detonation velocity) and experimental determination of its thermal stability (via DSC/TGA), density, and sensitivity to external stimuli like impact and friction. rsc.org

Intermediate for Further Synthesis: The compound serves as a versatile chemical intermediate. The amino group can be readily modified to create a library of derivatives, such as amides or Schiff bases, for structure-activity relationship (SAR) studies. nih.govresearchgate.net The nitro group can also be chemically reduced to an amino group, providing a pathway to 3,4-diaminopyrazole derivatives, which are valuable building blocks in their own right.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-Pyrazol-3-amine hydrochloride |

| 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid |

| 2-(3-nitro-1H-pyrazol-4-yl)prop-2-en-1-amine |

| 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine |

| 3-nitro-N'-((1-ph-3-(4-propoxyphenyl)-1h-pyrazol-4-yl)methylene)benzohydrazide |

| 4-nitropyrazole-3-carboxylic acid |

| Axitinib |

| Betazole |

| Celecoxib |

| Crizotinib |

| Difenamizole |

| Fezolamine |

| Fipronil |

| Lonazolac |

| Mepiprazole |

| Metamizole |

| Rimonabant |

| Surinabant |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-4(2)9-3-5(10(11)12)6(7)8-9/h3-4H,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNQAYBFQYMFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro 1 Propan 2 Yl 1h Pyrazol 3 Amine and Analogous Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a limited number of steps, often by forming the pyrazole (B372694) ring and introducing the necessary functional groups concurrently or in a rapid sequence.

Reactions Involving Pyrazole Derivatives and Nitroalkanes

The direct C-nitration of pyrazole rings using nitroalkanes presents a potential, though less common, pathway. Typically, the nitration of pyrazoles is achieved with stronger nitrating agents. However, under specific conditions, nitroalkanes can serve as a source for the nitro group. The reaction of a pre-formed 1-(propan-2-yl)-1H-pyrazol-3-amine with a suitable nitrating agent would be a more conventional approach to introduce the nitro group at the 4-position.

Strategies for Amination and Nitration of Pyrazole Rings

A common and versatile strategy for synthesizing substituted pyrazoles involves the sequential amination and nitration of a pyrazole core. The order of these steps can be crucial and often depends on the directing effects of the substituents and the stability of the intermediates.

Nitration of Aminopyrazoles: The nitration of aminopyrazoles is a widely used method. The amino group at the 3-position can direct the incoming nitro group to the 4-position. Various nitrating agents can be employed, including nitric acid, a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. researchgate.netsemanticscholar.org The reaction conditions, such as temperature and the choice of solvent, are critical to control the selectivity and yield of the desired 4-nitro product. For instance, the nitration of 3-aminopyrazole (B16455) can be achieved using a mixture of concentrated nitric acid and sulfuric acid. arkat-usa.org

Amination of Nitropyrazoles: Conversely, the amination of a pre-existing nitropyrazole can also be a viable route. The direct amination of 4-nitropyrazoles can be challenging, but methods involving nucleophilic aromatic substitution of a suitable leaving group at the 3-position of a 4-nitropyrazole derivative could be employed. A comparative study on the amination of nitroazoles has shown that both C-amination and N-amination are possible, with the outcome influenced by the specific amination agent and reaction conditions. mdpi.comnih.gov For example, 3,5-dinitro-1H-pyrazole can undergo C-amination. mdpi.comnih.gov

Precursor-Based Synthesis Routes

Precursor-based methods involve the modification of a pre-synthesized pyrazole ring that already contains some of the required functional groups.

Utilization of 3-Amino-4-nitropyrazole and its Derivatives

A key intermediate for the synthesis of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is 3-amino-4-nitropyrazole. This compound serves as a versatile building block that can be subsequently N-alkylated.

The synthesis of 3-amino-4-nitropyrazole itself can be accomplished through various routes, including the nitration of 3-aminopyrazole. researchgate.net Once obtained, the N-alkylation of 3-amino-4-nitropyrazole with an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) or other isopropylating agents under basic conditions would introduce the propan-2-yl group at the N1 position. The regioselectivity of this alkylation is a critical aspect, as alkylation can potentially occur at either of the ring nitrogen atoms. Studies on the N-alkylation of substituted pyrazoles have shown that the reaction can be directed to the desired nitrogen by careful selection of the base and solvent system. researchgate.netmdpi.comgoogle.comresearchgate.net

| Precursor | Reagent | Product | Reference |

| 3-Amino-4-pyrazolecarbonitrile | - | 3-Nitro-4-R-pyrazoles | researchgate.net |

| 4-nitro-1H-pyrazole-3-carboxylic acid | Oxalyl chloride, Pyridine (B92270), Amine | 4-nitro-1H-pyrazole-3-carboxamide derivatives | mdpi.com |

| 3-amino-4-(5-amino-4-cyano-1H-pyrazol-3-yl)-furazan | H2O2, H2SO4, Na2WO4 | 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | mdpi.com |

Ring Transformation Reactions from Pyrimidine (B1678525) Derivatives to Pyrazoles

An interesting and less conventional approach to pyrazole synthesis involves the ring transformation of other heterocyclic systems, such as pyrimidines. Under certain conditions, pyrimidine derivatives can undergo ring contraction to form pyrazoles.

For example, it has been reported that 4-methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine (B178648) to yield 3-amino-4-nitropyrazole. rsc.org This transformation proceeds through a proposed mechanism involving nucleophilic attack of hydrazine on the pyrimidine ring, followed by ring opening and subsequent recyclization to form the pyrazole ring. While this method provides a route to the key 3-amino-4-nitropyrazole intermediate, it requires specific pyrimidine precursors. More recent research has focused on developing milder and more broadly applicable methods for the conversion of pyrimidines to pyrazoles, sometimes guided by computational analysis. nih.govacs.org These methods often involve the activation of the pyrimidine ring, for instance, through N-alkylation, to facilitate the nucleophilic attack and subsequent rearrangement. wur.nlresearchgate.net

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. nih.govresearchgate.net This trend extends to the synthesis of pyrazole derivatives, with a focus on reducing the use of hazardous reagents, minimizing waste, and employing greener reaction conditions. thieme-connect.com

Modern approaches to pyrazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.com

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. mdpi.com

Use of green solvents: Replacing traditional volatile organic solvents with more benign alternatives like water or ethanol (B145695) is a key aspect of green chemistry. researchgate.netthieme-connect.com

Catalysis: The use of catalysts, including biocatalysts and recyclable catalysts, can enhance reaction efficiency and reduce the need for stoichiometric reagents. researchgate.net

For the synthesis of nitropyrazoles, greener approaches are also being explored. This includes the use of safer nitrating agents and reaction conditions to minimize the environmental impact associated with traditional nitration methods. nih.govnih.govresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to a more sustainable process by reducing the need for intermediate purification steps. mdpi.com

| Green Approach | Description | Reference |

| Microwave Activation | Utilized for the synthesis of pyrazole derivatives from tosylhydrazones under solvent-free conditions, resulting in high yields and short reaction times. | mdpi.com |

| Aqueous Synthesis | Water is used as a green solvent for the synthesis of various pyrazole derivatives, often in the presence of a catalyst. | thieme-connect.com |

| Ball Milling | A mechanochemical method used for the synthesis of N-acyl pyrazoles, offering good yields and reproducibility in an eco-friendly manner. | rsc.org |

| Taurine-catalyzed multicomponent synthesis | This method uses water as a benign solvent and a recyclable, non-toxic bio-organic catalyst for high-yield reactions under mild conditions. | researchgate.net |

Electrochemical Synthesis Pathways for Nitrogen-Rich Heterocycles

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional methods that often require stoichiometric chemical oxidants or reductants. researchgate.netnih.gov By utilizing electrons as clean reagents, electrosynthesis aligns with the principles of green chemistry. researchgate.netbohrium.com This approach is particularly effective for creating nitrogen-rich heterocycles through the generation of nitrogen-centered radicals, which are key intermediates in the formation of these structures. researchgate.netbohrium.com The efficiency of these electrochemical processes is highly dependent on parameters such as the choice of solvent, electrode material, and electrolyte. bohrium.com

While direct electrochemical synthesis of this compound is not extensively documented, the principles can be applied to pyrazole systems. For instance, the electrosynthesis of 4-bromosubstituted pyrazoles has been successfully carried out via the bromination of pyrazole precursors at a platinum anode in aqueous sodium bromide solution. researchgate.net A study on this process revealed that the presence of a donor substituent (like methyl or ethyl) on the pyrazole ring facilitates the bromination, whereas an acceptor substituent (such as nitro or carboxyl) does not significantly impact the reaction. researchgate.net This suggests that the electronic nature of the pyrazole ring influences its reactivity in electrochemical transformations.

The general strategies in heterocyclic electrosynthesis often involve either intramolecular or intermolecular reactions. bohrium.com Intramolecular cyclization is a common pathway for forming nitrogen heterocycles. bohrium.com In other systems, such as the synthesis of indolines, electro-oxidative [3+2] annulation protocols have been established using electron-rich anilines and alkenes. researchgate.net These methods highlight the potential of electrochemistry to construct complex heterocyclic scaffolds through precisely controlled oxidation and reduction events.

One-Pot Multicomponent Reactions for Pyrazole Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like pyrazoles in a single step, avoiding the need to isolate intermediates. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate diverse molecular structures. acs.org The synthesis of pyrazole scaffolds often involves the condensation of key building blocks such as hydrazines, 1,3-dicarbonyl compounds (or their equivalents like β-ketoesters), aldehydes, and a source of the C4-carbon, such as malononitrile. researchgate.netbohrium.comrsc.org

A variety of catalysts have been developed to promote the synthesis of pyrazole derivatives under green conditions. For example, a sulfonated polyvinyl alcohol (SPVA) catalyst has been used for the multicomponent synthesis of pyrazole-4-carbonitrile derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) under solvent-free conditions, achieving high yields. bohrium.com Other approaches have utilized catalysts like sodium gluconate for the synthesis of dihydropyrano[2,3-c]pyrazoles. rsc.org The mechanism often involves initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition with a pyrazolone (B3327878) intermediate (formed from hydrazine and a β-ketoester) and subsequent cyclization. rsc.orgresearchgate.net

The versatility of MCRs allows for the creation of a wide range of substituted pyrazoles by varying the starting components. Recent advancements include the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating medium to synthesize pyrazole-linked thiazoles at room temperature without the need for metal catalysts. acs.org This highlights a trend towards developing more environmentally friendly and metal-free reaction conditions. acs.orgbohrium.com

| Catalyst/System | Reactants | Key Features | Source |

|---|---|---|---|

| Sulfonated Polyvinyl Alcohol (SPVA) | Aromatic aldehyde, malononitrile, phenyl hydrazine | Heterogeneous acid catalyst, solvent-free, recyclable. | bohrium.com |

| Tetrabutylammonium peroxydisulfate (B1198043) (TBA)₂S₂O₈ | Aldehydes, arylhydrazines, β-diketones/β-ketoesters | Solvent-free, activates hydrazone intermediate. | rsc.org |

| HFIP (solvent) | Aryl glyoxal, aryl thioamide, pyrazolones | Metal-free, room temperature, green solvent. | acs.org |

| Sodium Gluconate | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Organic catalyst, forms fused pyranopyrazoles. | rsc.org |

| SrFe₁₂O₁₉ Magnetic Nanoparticles | - (Used for coumarin-functionalized pyrazoles) | Solvent-free, short reaction time, high yields. | rsc.org |

Regioselective Synthesis of N1-Substituted Pyrazoles

The synthesis of N1-substituted pyrazoles, such as this compound, requires precise control over the site of substitution on the pyrazole ring. Direct N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers. However, systematic studies have established reliable protocols for achieving high regioselectivity. nih.govacs.org

A highly effective and simple method for the regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles involves using potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent. nih.govacs.orgfigshare.com This approach is particularly relevant for preparing N1-substituted-3-nitropyrazoles, which serve as crucial intermediates for accessing 3-aminopyrazoles. acs.orglookchem.com The regioselectivity is primarily driven by steric hindrance; the incoming electrophile preferentially attacks the less sterically hindered nitrogen atom (N1). acs.orglookchem.comconsensus.app

In a study evaluating the N-substitution of 3-nitropyrazole, a variety of alkyl electrophiles were successfully introduced at the N1 position with good to excellent yields using the K₂CO₃-DMSO system. lookchem.com The reaction of 3-nitropyrazole with 2-iodopropane, for instance, would be the direct route to the N1-(propan-2-yl) substituted core of the target molecule. The subsequent conversion of the 3-nitro group to a 3-amino group would complete the synthesis.

| Alkyl Electrophile | Product | Yield (%) | Source |

|---|---|---|---|

| Iodomethane | 1-Methyl-3-nitropyrazole | 88 | lookchem.com |

| Iodoethane | 1-Ethyl-3-nitropyrazole | 90 | lookchem.com |

| 1-Iodopropane | 1-Propyl-3-nitropyrazole | 92 | lookchem.com |

| 2-Iodopropane | 1-Isopropyl-3-nitropyrazole | 91 | lookchem.com |

| Benzyl bromide | 1-Benzyl-3-nitropyrazole | 95 | lookchem.com |

This established regioselectivity provides a robust and predictable pathway for synthesizing a wide array of N1-substituted pyrazoles that are otherwise difficult to obtain through traditional cycloaddition methods. acs.org

Chemical Reactivity and Transformational Chemistry of 4 Nitro 1 Propan 2 Yl 1h Pyrazol 3 Amine

Reactivity at the Amino Group

The amino group at the 3-position of the pyrazole (B372694) ring is a primary site for various chemical transformations, including functionalization, derivatization, and condensation reactions.

Functionalization and Derivatization of the 3-Amino Moiety

The 3-amino group readily undergoes reactions to form a variety of derivatives. For instance, it can be acylated, alkylated, and can participate in the formation of ureas and thioureas. These reactions are fundamental in the synthesis of more complex molecules and potential pharmacologically active agents. nih.govbibliomed.org The reactivity of the amino group can be modulated by the electronic effects of the substituents on the pyrazole ring.

| Reagent | Reaction Type | Product Type | Reference |

| Chloroacetyl chloride | Acylation | N-chloroacetamide derivative | bibliomed.org |

| Phenyl isothiocyanate | Thiourea (B124793) formation | Phenylthiourea derivative | bibliomed.org |

Condensation Reactions Involving the Amine Functionality

The primary amine at the C-3 position is a nucleophile and can participate in condensation reactions with various electrophiles. These reactions are crucial for constructing larger, more complex molecular architectures. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. Similarly, reactions with aldehydes and ketones can yield Schiff bases, which are versatile intermediates for further synthetic transformations. nih.govorientjchem.orgekb.eg

| Reactant | Reaction Condition | Product Type | Reference |

| Aryl isothiocyanates | LiHMDS, Hydrazine (B178648) | Pyrazole derivatives with a phenylamino (B1219803) side chain | nih.gov |

| Aryl hydrazine derivatives | Methanol, Acetic acid | Hydrazone derivatives | ekb.eg |

Transformations Involving the Nitro Group

Reduction of the Nitro Group to Amine or Other Functionalities

The reduction of the nitro group is a common and important transformation. Depending on the reducing agent and reaction conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or most commonly, an amino group. researchgate.netnih.gov This transformation is valuable for synthesizing diamino pyrazole derivatives, which are important precursors for various heterocyclic compounds and materials. Common reducing agents include catalytic hydrogenation (e.g., Pd/C, H₂) and metal/acid combinations (e.g., Sn/HCl, Fe/HCl). researchgate.net

| Reducing Agent | Product Functional Group | Reference |

| Pd/C, H₂ (1 atm) | Amine | researchgate.net |

| Zn, HOAc | Nitrone | researchgate.net |

| Zn, HCl | Amine | researchgate.net |

The introduction of an amino group at the 4-position can sometimes hinder the further reduction of other nitro groups within the same molecule due to the electron-donating nature of the newly formed amino group. nih.gov

Influence of the Nitro Group on Ring Reactivity

The strong electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic substitution. nih.gov Conversely, it activates the ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group, although in the case of the pyrazole ring, the reactivity pattern is more complex. The nitro group's presence makes the protons on the pyrazole ring more acidic and can facilitate certain reactions that might not occur in its absence.

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and exhibits characteristic reactivity. wikipedia.org However, the substituents on the ring, namely the isopropyl group at N-1, the amino group at C-3, and the nitro group at C-4, significantly modify its reactivity profile. scholaris.canih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is significantly influenced by the nature of the substituents it carries. In 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine, the amino group at C3 is a potent activating group that directs electrophiles to the ortho and para positions. Conversely, the nitro group at C4 is a strong deactivating group, making the ring electron-deficient and more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at C4, along with the pyrazole ring nitrogens, activates the ring for nucleophilic aromatic substitution. While there is no leaving group at the positions activated by the nitro group (C3 and C5), the potential for such reactions exists if a suitable leaving group were present. More relevant is the vicarious nucleophilic substitution (VNS) of hydrogen, where a nucleophile attacks the electron-deficient ring, and a subsequent elimination of a hydride equivalent restores aromaticity. nih.gov This type of reaction is known for nitro-aromatic compounds and could potentially occur at the C5 position of this compound.

A notable reaction is the potential for the nitro group itself to be displaced by a strong nucleophile, a reaction that has been observed in some nitropyridine systems. google.comuj.edu.pl However, the conditions for such a displacement are typically harsh.

Annulation and Fused Ring System Formation (e.g., Pyrazolo[3,4-b]pyrazine)

A key aspect of the reactivity of this compound is its utility in the synthesis of fused heterocyclic systems. The 3-amino group and the adjacent C4 carbon atom can act as a dinucleophilic or a nucleophile/pro-electrophile unit, respectively, to react with various bielectrophilic reagents, leading to the formation of a new ring fused to the pyrazole core.

One of the most important applications is the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrazines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov The general strategy involves the condensation of the 3-aminopyrazole (B16455) with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable 1,3-dielectrophiles. mdpi.com

For instance, the reaction with a 1,3-dicarbonyl compound would proceed through an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.com

Below is a table summarizing typical conditions for the synthesis of pyrazolo[3,4-b]pyridine frameworks from 3-aminopyrazoles, which are analogous to the expected reactivity of this compound.

| Reagent | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dicarbonyl compounds | Acetic Acid, reflux | Pyrazolo[3,4-b]pyridines | mdpi.com |

| α,β-Unsaturated ketones | Michael addition conditions | Pyrazolo[3,4-b]pyridines | mdpi.com |

| Alkynyl aldehydes | Silver, Iodine, or NBS | Halogenated/Non-halogenated Pyrazolo[3,4-b]pyridines | nih.gov |

| o-Halogenated aromatic aldehydes | Palladium catalyst | Pyrazolo[3,4-b]quinolines | researchgate.net |

The presence of the nitro group at the C4 position in this compound would influence the reactivity of the C4 position in these annulation reactions, potentially requiring modified reaction conditions compared to non-nitrated analogs.

This compound as a Versatile Synthetic Intermediate

The combination of the amino and nitro functionalities makes this compound a highly versatile synthetic intermediate. researchgate.net The amino group serves as a handle for building fused ring systems as detailed above.

Furthermore, the nitro group can be readily reduced to an amino group. This transformation would yield 1-(propan-2-yl)-1H-pyrazole-3,4-diamine, a molecule with two adjacent amino groups. This diamine is a valuable precursor for the synthesis of other fused heterocycles, such as pyrazolo[3,4-b]pyrazines, by condensation with 1,2-dicarbonyl compounds.

The synthetic utility can be summarized in the following points:

Direct use in annulation reactions: The 3-amino group allows for the direct construction of fused pyridines and other heterocyclic systems.

Precursor to diamines: Reduction of the nitro group opens up pathways to pyrazolo[3,4-b]pyrazines and other systems requiring a 1,2-diamine for their construction.

Modification of the amino group: The 3-amino group can be acylated, alkylated, or diazotized to introduce further diversity and enable different types of subsequent reactions.

This versatility allows for the synthesis of a wide array of complex heterocyclic structures starting from a single, readily accessible building block, highlighting the importance of this compound in modern organic synthesis.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a spectrum that is unique to the compound, acting as a molecular fingerprint.

The FT-IR spectrum of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine reveals characteristic absorption bands corresponding to its key functional groups. The presence of the primary amine (NH2) group is typically confirmed by a pair of medium to strong bands in the 3400-3200 cm-1 region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The nitro (NO2) group, a strong electron-withdrawing substituent, is identified by two prominent, strong absorption bands: one for the asymmetric stretching vibration, usually found between 1560-1520 cm-1, and another for the symmetric stretching vibration, typically in the 1360-1340 cm-1 range.

The isopropyl group attached to the pyrazole (B372694) nitrogen gives rise to characteristic aliphatic C-H stretching vibrations just below 3000 cm-1. The pyrazole ring itself contributes to vibrations in the fingerprint region, including C=N and C=C stretching modes between 1600-1400 cm-1.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Amine (NH₂) |

| ~2980 - 2870 | C-H Aliphatic Stretch | Isopropyl Group |

| ~1620 | N-H Bending (Scissoring) | Amine (NH₂) |

| ~1540 | N-O Asymmetric Stretch | Nitro (NO₂) |

| ~1480 | C=N/C=C Ring Stretch | Pyrazole Ring |

Complementing the FT-IR data, the FT-Raman spectrum provides information on the polarizability of the molecular bonds. The symmetric vibrations of non-polar bonds typically yield strong Raman signals. For this compound, the symmetric stretching vibration of the nitro group around 1350 cm-1 is expected to be a particularly strong and characteristic band in the Raman spectrum. The pyrazole ring stretching vibrations also produce distinct signals. While the N-H stretching of the amine group is often weak in Raman, the C-H stretching vibrations of the isopropyl group are readily observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

The 1H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the pyrazole ring, the amine group, and the N-isopropyl substituent.

Amine Protons (NH2): The two protons of the primary amine group generally appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is often observed in the range of δ 5.0-6.0 ppm.

Isopropyl Group Protons: The isopropyl group consists of a methine (CH) proton and six methyl (CH3) protons. The methine proton, being attached to the nitrogen atom, will appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent methyl protons. Its chemical shift is expected around δ 4.5-5.0 ppm. The six methyl protons are chemically equivalent and will appear as a doublet in the upfield region (around δ 1.4-1.6 ppm) due to coupling with the single methine proton.

Table 2: Predicted 1H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H5 (Pyrazole) | ~8.2 | Singlet (s) | 1H |

| NH₂ (Amine) | ~5.5 | Broad Singlet (br s) | 2H |

| CH (Isopropyl) | ~4.7 | Septet (sept) | 1H |

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The structure of this compound contains five unique carbon signals.

Pyrazole Ring Carbons: The three carbons of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts. The C3 carbon, bearing the amine group, is expected to resonate at a high chemical shift (δ ~150-155 ppm). The C4 carbon, attached to the electron-withdrawing nitro group, will also be significantly deshielded, appearing in the region of δ ~135-140 ppm. The C5 carbon, adjacent to the N-isopropyl group, is expected around δ ~125-130 ppm.

Isopropyl Group Carbons: The methine carbon (CH) will appear around δ 50-55 ppm, while the two equivalent methyl carbons (CH3) will be found in the upfield region, typically around δ 20-25 ppm.

Table 3: Predicted 13C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (C-NH₂) | ~152 |

| C4 (C-NO₂) | ~138 |

| C5 (C-H) | ~128 |

| CH (Isopropyl) | ~52 |

Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra by revealing scalar couplings between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, the HSQC spectrum would show a cross-peak connecting the pyrazole H5 proton signal to the C5 carbon signal. It would also clearly link the isopropyl methine proton to its corresponding carbon and the methyl protons to their carbon signal, confirming their direct attachment.

HOMOCOSY (Homonuclear Correlation Spectroscopy): This technique shows correlations between coupled protons. The key correlation expected in the HOMOCOSY spectrum would be a cross-peak between the isopropyl methine (CH) septet and the methyl (CH3) doublet, confirming the isopropyl fragment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected correlations would include:

A correlation from the isopropyl methine proton (CH) to the pyrazole ring carbons C5 and potentially C3, confirming the attachment of the isopropyl group to the N1 position.

A correlation from the pyrazole H5 proton to carbons C3 and C4, confirming the ring structure.

Correlations from the amine protons (NH2) to the C3 and C4 carbons.

These combined spectroscopic data provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry of this compound provides critical information for confirming its molecular weight and understanding its fragmentation pathways under electron impact. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₆H₁₀N₄O₂ which is 170.12 g/mol .

The fragmentation of substituted nitropyrazoles typically follows predictable pathways, which can be extrapolated to the title compound. researchgate.netresearchgate.net Key fragmentation processes would likely include:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂) or a rearrangement followed by the loss of nitric oxide (NO). This would result in significant fragment ions.

Loss of the Isopropyl Group: Cleavage of the N-C bond can lead to the loss of the isopropyl substituent (C₃H₇), resulting in a fragment corresponding to the 4-nitro-1H-pyrazol-3-amine core.

Ring Cleavage: The pyrazole ring itself can undergo cleavage. Characteristic losses include the expulsion of molecular nitrogen (N₂) or hydrogen cyanide (HCN), leading to various smaller fragment ions. researchgate.net The fragmentation patterns observed for related compounds like 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole show complex ring-opening and rearrangement processes that are characteristic of this class of compounds. researchgate.net

A proposed fragmentation pathway and the expected major ions are summarized in the table below.

| Proposed Fragment Ion | m/z (Expected) | Associated Neutral Loss |

|---|---|---|

| [M]+• | 170 | - |

| [M - NO₂]+ | 124 | NO₂ |

| [M - C₃H₇]+ | 127 | C₃H₇ |

| [M - C₃H₇ - N₂]+ | 99 | C₃H₇, N₂ |

| [M - C₃H₇ - HCN]+ | 100 | C₃H₇, HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its chromophoric system, which consists of the nitropyrazole ring. The presence of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) on the conjugated pyrazole ring significantly influences the absorption characteristics.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. nih.gov

π → π Transitions:* These high-energy transitions are typically observed at shorter wavelengths (in the UV region) and are associated with the conjugated π-system of the pyrazole ring. They are expected to have high molar absorptivity (ε).

n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. They occur at longer wavelengths, often extending into the visible region, but have a much lower molar absorptivity compared to π → π* transitions.

The specific absorption maxima (λ_max) can be influenced by the solvent polarity. nih.gov In polar solvents, hydrogen bonding can affect the energy levels of the molecular orbitals, often leading to shifts in the absorption bands. For nitro-aromatic compounds, a bathochromic (red) shift is often observed with increasing solvent polarity.

| Transition Type | Expected λ_max Range (nm) | Description |

|---|---|---|

| π → π | 230 - 280 | High-intensity absorption band associated with the conjugated pyrazole system. |

| n → π | 300 - 400 | Low-intensity absorption band, likely involving non-bonding electrons of the nitro and amino groups. |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not available, its likely structural features can be inferred from published crystal structures of similar aminonitropyrazole derivatives. mdpi.comresearchgate.net

A single-crystal X-ray diffraction study would reveal the precise molecular geometry. It is anticipated that the pyrazole ring is essentially planar. The nitro group is also expected to be nearly coplanar with the ring to maximize conjugation, although some twisting may occur due to steric hindrance. The geometry around the amino group would likely be trigonal planar.

Based on related structures, the compound could crystallize in common space groups such as P2₁/c (monoclinic) or Pbca (orthorhombic). mdpi.com The table below presents hypothetical crystallographic data based on analyses of similar compounds.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.6 |

| b (Å) | ~8.2 |

| c (Å) | ~14.8 |

| β (°) | ~94 |

| Volume (ų) | ~1160 |

| Z (Molecules per unit cell) | 4 |

Key expected interactions include:

N-H···O Hydrogen Bonds: Strong hydrogen bonds are expected to form between the hydrogen atoms of the amino group (-NH₂) of one molecule and the oxygen atoms of the nitro group (-NO₂) of an adjacent molecule. This is a common and structure-directing interaction in crystals of amino-nitro substituted aromatic and heteroaromatic compounds. researchgate.net These interactions would link molecules into chains, sheets, or more complex three-dimensional networks.

π–π Stacking Interactions: The electron-rich pyrazole rings may engage in π–π stacking interactions, further stabilizing the crystal lattice. These interactions involve the parallel alignment of adjacent rings.

The interplay of these specific and non-specific interactions governs the final crystal architecture, influencing properties such as density and melting point. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational method to predict the electronic structure and properties of molecules. For 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide fundamental insights into its characteristics.

Geometry Optimization and Molecular Conformation Studies

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule. For this compound, this process would define the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Key structural parameters of interest would include the planarity of the pyrazole (B372694) ring, the orientation of the nitro (NO₂) and amino (NH₂) groups relative to the ring, and the conformation of the isopropyl (propan-2-yl) group. It is anticipated that the pyrazole ring will be largely planar. The rotational barriers around the C-N and N-N bonds would also be a subject of investigation to understand conformational flexibility.

Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound (Note: These are hypothetical values for illustrative purposes, as specific literature is unavailable.)

| Parameter | Predicted Value (Å/°) |

| Bond Lengths (Å) | |

| N1-N2 | 1.38 |

| N2-C3 | 1.34 |

| C3-C4 | 1.42 |

| C4-C5 | 1.37 |

| C5-N1 | 1.36 |

| C4-N(nitro) | 1.45 |

| C3-N(amino) | 1.36 |

| N1-C(isopropyl) | 1.47 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 111.0 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 105.0 |

| C4-C5-N1 | 112.0 |

| C5-N1-N2 | 106.0 |

Calculation of Vibrational Frequencies and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations would identify the characteristic vibrational modes of the functional groups present in this compound.

Key expected vibrations would include the symmetric and asymmetric stretching of the NO₂ group, N-H stretching of the amino group, C-H stretching of the isopropyl group and the pyrazole ring, and various ring stretching and bending modes. Comparing the simulated spectra with experimental data, if it were available, would be crucial for validating the computational model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.netresearchgate.netnih.gov A smaller gap suggests that the molecule is more reactive. researchgate.netnih.gov

Charge Density Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

In the MEP map of this compound, the most negative potential (red and yellow regions) would be concentrated around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. The area around the amino group's hydrogen atoms would exhibit a positive potential (blue regions), suggesting susceptibility to nucleophilic attack. nih.gov This analysis is crucial for understanding intermolecular interactions. researchgate.net

Elucidation of Local Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are local reactivity descriptors derived from DFT that provide more detailed information about the reactivity of specific atomic sites within a molecule. researchgate.netmdpi.com These functions identify which atoms are most likely to accept or donate electrons.

For this compound, the Fukui function analysis would quantify the reactivity of each atom. The nitrogen and oxygen atoms of the nitro group would be identified as the most probable sites for nucleophilic attack, while the nitrogen of the amino group would be a likely site for electrophilic attack. This provides a more nuanced view of reactivity than MEP analysis alone. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals to understand intramolecular stability arising from hyperconjugation and charge delocalization. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and biological interactions of a molecule. acs.orgnih.govnih.gov These forces, though weaker than covalent bonds, collectively dictate the three-dimensional arrangement of molecules.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions in real space. jussieu.frchemrxiv.orgnih.gov It is based on the relationship between the electron density (ρ) and its gradient. Peaks appearing at low electron density in an RDG plot signify non-covalent interactions.

The nature of these interactions can be distinguished by plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. This visualization typically uses a color scale:

Blue: Indicates strong, attractive interactions, such as hydrogen bonds.

Green: Represents weak, delocalized van der Waals interactions.

Red: Signifies strong, repulsive interactions, often found in sterically crowded regions or between ring centers.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a theoretical tool that maps the probability of finding an electron pair in a given region of a molecule. wikipedia.orgjussieu.fr It provides an intuitive and chemically meaningful picture of electron localization, effectively visualizing core electrons, covalent bonds, and lone pairs, which aligns well with the Lewis structure concept. wikipedia.orgresearchgate.net The ELF value ranges from 0 to 1, where a high value (approaching 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. An ELF value of 0.5 corresponds to a uniform electron gas, typical of delocalized or metallic systems.

In an ELF analysis of this compound, distinct basins of attraction would appear:

Core Basins: Small, spherical regions of high ELF value surrounding the carbon, nitrogen, and oxygen nuclei, corresponding to their core electrons.

Valence Basins:

Disynaptic Basins: Located between bonded atoms, these represent covalent bonds. Clear basins would be seen for all C-H, C-C, C-N, N-N, and N-O bonds.

Monosynaptic Basins: These correspond to lone pairs of electrons. They would be clearly visible on the pyrazole ring's pyridine-like nitrogen atom, the exocyclic amino nitrogen, and the oxygen atoms of the nitro group.

This detailed mapping helps to understand the electronic structure and reactivity of the molecule. For instance, the location of the lone pair basins indicates the primary sites for protonation or coordination with electrophiles.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

Theoretical NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach. jocpr.com These calculations provide theoretical shifts that, when compared to experimental data, can confirm the molecular structure. mdpi.comresearchgate.net

For this compound, the following signals would be predicted in its ¹H and ¹³C NMR spectra. The presence of the pyrazole ring makes the two methyl groups of the isopropyl substituent diastereotopic, meaning they are chemically non-equivalent and should produce distinct signals.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||

|---|---|---|---|

| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |

| Pyrazole C5-H | ~7.5-8.5 | Pyrazole C3-NH₂ | ~150-160 |

| -NH₂ | Broad signal, variable | Pyrazole C4-NO₂ | ~125-135 |

| Isopropyl CH | ~4.5-5.0 (septet) | Pyrazole C5 | ~135-145 |

| Isopropyl CH₃ (diastereotopic) | Two doublets, ~1.4-1.6 | Isopropyl CH | ~50-55 |

| Isopropyl CH₃ (diastereotopic) | Two signals, ~20-23 |

Note: These are estimated chemical shift ranges based on general principles and data for similar pyrazole structures. Actual values may vary.

Theoretical UV-Vis Absorption: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org This method calculates the energies of electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to be characterized by π→π* transitions within the aromatic pyrazole ring and intramolecular charge transfer (ICT) transitions. nih.gov

The presence of the electron-donating amino group and the electron-withdrawing nitro group on the pyrazole ring is expected to result in strong ICT bands. Studies on similar nitroaromatic compounds show characteristic absorption maxima influenced by these substituents. nih.gov The main absorption peak for this compound would likely be observed in the UV region, with calculations predicting the specific wavelength (λmax) and oscillator strength of the transition. researchgate.netnih.gov For pyrazole itself, a strong absorption band appears around 203-210 nm, which is attributed to π–π* transitions. nih.gov The extensive conjugation and substituent effects in the title compound would likely shift this absorption to a longer wavelength.

Quantum Chemical Studies on Tautomeric Forms and Isomerism

Molecules like this compound can exist in different structural forms, or isomers, including tautomers and rotational isomers (rotamers). Quantum chemical calculations are essential for determining the relative stabilities of these isomers. purkh.com

Tautomerism: The primary form of prototropic tautomerism for this molecule is amino-imino tautomerism. nih.govnih.gov The compound can exist as the 3-amino tautomer or a 3-imino tautomer, where a proton moves from the exocyclic nitrogen to a ring nitrogen. Computational studies on a wide range of aminopyrazoles have consistently shown that the amino form is significantly more stable than the imino form. nih.govnih.gov Therefore, it is predicted that this compound exists almost exclusively as the amino tautomer under standard conditions. Another potential, though far less probable, tautomerism is the nitro-aci-nitro equilibrium, which would require more specific conditions, such as a highly acidic medium, to become accessible. researchgate.net

Isomerism: Rotational isomerism, or the existence of different conformers due to rotation around single bonds, is also relevant. wikipedia.orgnih.gov For this compound, rotation around the C-N bond connecting the isopropyl group to the pyrazole ring can lead to different conformers. rsc.org While the energy barrier for this rotation is typically low, computational analysis can identify the most stable (lowest energy) conformation and the energy barriers between different rotamers. This information is crucial for understanding the molecule's dynamic behavior and its preferred shape in different environments.

Advanced Chemical Applications and Future Research Directions

Role in the Synthesis of Diverse Heterocyclic Frameworks

The presence of both an amino group and a nitro group on the pyrazole (B372694) ring of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine makes it a key intermediate in the construction of various fused heterocyclic systems. These frameworks are of significant interest due to their wide-ranging biological and material science applications.

Design and Preparation of Pyrazolo[3,4-b]pyridines and Related Polycyclic Systems

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with notable medicinal properties, often involves the condensation of aminopyrazole derivatives with suitable dicarbonyl compounds or their equivalents. mdpi.combeilstein-journals.orgnih.govresearchgate.netnih.govrsc.org While the literature predominantly describes the use of 5-aminopyrazoles in these cyclization reactions, the fundamental reactivity of the amino group on the pyrazole ring suggests that 3-aminopyrazoles, such as this compound, could also serve as precursors. beilstein-journals.orgresearchgate.net

Construction of Hybrid Pyrazole-Thiazole Derivatives

The synthesis of hybrid molecules incorporating both pyrazole and thiazole (B1198619) rings has garnered significant attention due to their diverse pharmacological activities. nih.govresearchgate.netresearchgate.net A common synthetic route to these hybrids involves the use of pyrazole-4-carbaldehydes as key intermediates. nih.govresearchgate.net These aldehydes can be condensed with compounds containing a thiourea (B124793) or thioamide functionality, followed by cyclization with an α-haloketone to construct the thiazole ring. nih.gov

Given this, this compound could serve as a precursor to the corresponding pyrazole-4-carbaldehyde. The conversion of an amino group to a formyl group on a pyrazole ring can be achieved through various synthetic methodologies, such as the Vilsmeier-Haack reaction on a protected amine or through a Sandmeyer-type reaction followed by reduction. researchgate.netumich.edu Once the pyrazole-4-carbaldehyde derivative of the title compound is obtained, it can be reacted with thiosemicarbazide (B42300) and an appropriate α-bromoketone in a multicomponent reaction to yield the desired pyrazole-thiazole hybrid. nih.gov This synthetic strategy opens up possibilities for creating a library of novel pyrazole-thiazole derivatives with potential applications in medicinal chemistry. nih.gov

Contribution to Energetic Materials Research as a Precursor

The high nitrogen content and the presence of the nitro group make this compound a compound of interest in the field of energetic materials. Nitropyrazoles are a well-established class of precursors for the synthesis of high-nitrogen energetic compounds, which are sought after for their high performance and, in some cases, reduced sensitivity compared to traditional explosives. acs.orgacs.orgrsc.org

Design of High-Nitrogen Pyrazole-Based Compounds

The pyrazole ring in this compound provides a stable platform for the introduction of further energetic functionalities. A primary strategy in the design of high-nitrogen energetic materials is to increase the nitrogen content of the molecule, which leads to a higher heat of formation and a greater release of energy upon decomposition. The amino group on the pyrazole ring can be readily diazotized and subsequently converted to an azido (B1232118) group (-N3), a well-known explosophore.

Strategies for Functionalization to Enhance Performance Characteristics

Beyond increasing the nitrogen content, the performance of energetic materials derived from this compound can be enhanced through various functionalization strategies. One common approach is the introduction of additional nitro groups onto the pyrazole ring or other parts of the molecule. This increases the oxygen balance of the compound, leading to more complete combustion and a higher detonation velocity and pressure. acs.orgacs.org

Another key strategy is the formation of energetic salts. The pyrazole ring possesses acidic N-H protons that can be deprotonated to form anions. These anions can then be combined with various nitrogen-rich cations, such as ammonium, hydrazinium, or guanidinium (B1211019) ions, to form energetic salts. rsc.org These salts often exhibit improved thermal stability and reduced sensitivity to impact and friction compared to their neutral counterparts, making them safer to handle and store. The specific combination of the pyrazole-based anion and the energetic cation can be tailored to fine-tune the performance characteristics of the resulting material.

Applications as Building Blocks in Agro-Chemical and Industrial Chemistry

The chemical reactivity of this compound also lends itself to potential applications in the agrochemical and industrial sectors. Pyrazole derivatives have a long history of use as pesticides, and the unique substitution pattern of the title compound could lead to the development of new active ingredients. google.com

In the realm of industrial chemistry, aminopyrazole derivatives can serve as precursors to a variety of dyes and polymers. mdpi.comknowde.com The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes, which are widely used in the textile and printing industries. Additionally, the bifunctional nature of the molecule allows it to be incorporated into polymer chains, potentially leading to the creation of new materials with tailored properties, such as thermal stability or specific optical characteristics. Further research into these areas could unlock new commercial applications for this compound and its derivatives.

Emerging Research Areas and Potential Directions for this compound Derivatives

The scaffold of this compound presents a fertile ground for the exploration of novel derivatives with a wide array of potential applications. The unique combination of a 3-amino group, a 4-nitro group, and a 1-isopropyl substituent on the pyrazole core allows for multifaceted chemical modifications, opening up several emerging research avenues. These areas primarily focus on medicinal chemistry, materials science, and agrochemistry, leveraging the inherent electronic and structural features of the parent molecule.

Future research is likely to be directed towards the synthesis of new derivatives and the evaluation of their biological and physical properties. The presence of the amino group offers a convenient handle for various chemical transformations, including acylation, alkylation, and the formation of Schiff bases, leading to a diverse library of compounds. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, which can be advantageous for certain biological activities. nih.gov

Medicinal Chemistry:

A significant area of future research will be the continued exploration of derivatives of this compound as potential therapeutic agents. The aminopyrazole core is a well-established pharmacophore found in numerous biologically active compounds. nih.gov Research will likely focus on the following areas:

Anticancer Agents: The 3-aminopyrazole (B16455) moiety is a key feature in several anticancer compounds. nih.govtandfonline.com Future work could involve the synthesis of derivatives with modified side chains attached to the 3-amino group to enhance their interaction with specific biological targets, such as protein kinases. nih.gov The introduction of different aryl or heteroaryl groups could lead to the discovery of potent and selective kinase inhibitors. The nitro group, being a strong electron-withdrawing group, might enhance the anticancer activity. nih.gov

Anti-inflammatory Agents: Aminopyrazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX). nih.gov Research could be directed towards synthesizing and testing new derivatives for their COX inhibitory activity, potentially leading to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Agents: The pyrazole nucleus is a common scaffold in antimicrobial drugs. nih.gov The presence of electron-withdrawing substituents, such as the nitro group, has been shown to be beneficial for antibacterial activity. nih.gov Future studies could explore the synthesis of a variety of derivatives and screen them against a panel of pathogenic bacteria and fungi to identify new lead compounds.

Table 1: Potential Biologically Active Derivatives of this compound and their Research Focus

| Derivative Class | Potential Biological Activity | Rationale |

| N-Acyl Derivatives | Anticancer, Anti-inflammatory | Acylation of the 3-amino group can introduce various functional groups that may enhance binding to therapeutic targets. |

| Schiff Base Derivatives | Antimicrobial, Anticancer | The formation of imines at the 3-amino position can lead to compounds with altered electronic and steric properties, potentially improving biological activity. |

| Urea and Thiourea Derivatives | Kinase Inhibitors | Urea and thiourea moieties are known to interact with the hinge region of protein kinases, making these derivatives promising candidates for anticancer therapy. |

Materials Science:

The electronic properties conferred by the nitro group suggest that derivatives of this compound could have applications in materials science.

Nonlinear Optical (NLO) Materials: Pyrazole derivatives containing electron-donating (amino) and electron-withdrawing (nitro) groups can exhibit significant NLO properties. Future research could focus on synthesizing derivatives with extended conjugation to enhance these properties for potential use in optoelectronic devices.

Agrochemicals:

The pyrazole scaffold is present in many commercial pesticides.

Herbicides, Insecticides, and Fungicides: Research could be undertaken to synthesize and screen derivatives for their activity against various agricultural pests. Modifications at the 3-amino position could be tailored to improve potency and selectivity for specific targets in weeds, insects, or fungi.

The exploration of these emerging research areas will undoubtedly lead to a deeper understanding of the structure-activity relationships of this class of compounds and could result in the development of novel and valuable chemical entities.

Q & A

Q. What are the common synthetic routes for 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of nitrile derivatives with hydrazine salts. For example, a German patent (DE4333659A1) describes reacting 3-aryl-2-(aminomethylen)-propannitriles (Formula IV) with hydrazinium salts in short-chain alcohols (e.g., methanol or ethanol) to yield pyrazol-3-amine derivatives . Copper-catalyzed cross-coupling reactions, as seen in , can also introduce substituents like cyclopropylamine via Ullmann-type couplings under mild conditions (35°C, 48 hours), though yields may vary (e.g., 17.9% in one case) . Key factors affecting yield include:

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and supramolecular packing. For example, reports a triclinic crystal system (space group P1) with unit cell parameters a = 8.5088 Å, b = 9.8797 Å, and c = 10.4264 Å for a nitro-pyrazole analog. Key steps include:

- Data collection : Use a rotating anode diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation .

- Refinement : Least-squares methods (e.g., R[F²] = 0.070) to validate atomic positions and hydrogen bonding (e.g., N–H···O interactions in nitro groups) .

- Validation : Compare experimental bond lengths (e.g., C–N = 1.36–1.42 Å) with DFT-calculated values to identify distortions .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) optimize the synthesis and reactivity of nitro-pyrazole derivatives?

Methodological Answer: DFT calculations predict reaction pathways and electronic properties. For instance:

- Reaction path search : Quantum chemical calculations (e.g., B3LYP/6-31G*) model intermediates in cyclocondensation, identifying energy barriers for nitro-group retention .

- Electrostatic potential maps : Highlight nucleophilic sites (e.g., pyrazole N-atoms) for regioselective functionalization .

- Transition state analysis : Simulate catalytic steps (e.g., copper-mediated coupling) to optimize ligand geometry and reduce steric hindrance .

- Contradiction resolution : When experimental NMR data conflicts with predicted shifts (e.g., amine proton deshielding), DFT can reassign resonance assignments by analyzing charge distribution .

Q. How should researchers address discrepancies in spectroscopic data for nitro-pyrazole derivatives?

Methodological Answer: Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : The nitro group’s electron-withdrawing effect stabilizes enamine tautomers, altering ¹H NMR chemical shifts (e.g., δ 8.87 ppm for aromatic protons in CDCl₃ vs. δ 7.2–8.2 in DMSO-d₆) .

- High-resolution mass spectrometry (HRMS) : Use ESI⁺ to confirm molecular ions (e.g., m/z 215 [M+H]⁺) and rule out adducts .

- Cross-validation : Combine ¹³C NMR DEPT experiments with IR spectroscopy (e.g., nitro group stretches at 1520–1560 cm⁻¹) to resolve ambiguities .

Q. What safety protocols are recommended for handling nitro-pyrazole amines in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as nitro compounds may exhibit mutagenic potential .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with sodium bicarbonate before disposal .

- Emergency response : For spills, adsorb with vermiculite and treat with reducing agents (e.g., FeSO₄) to degrade nitro groups .

Q. How can researchers design experiments to study the biological activity of nitro-pyrazole derivatives?

Methodological Answer:

- Target selection : Prioritize enzymes with nucleophilic active sites (e.g., kinases or oxidoreductases) due to nitro-group electrophilicity .

- Dose-response assays : Use IC₅₀ measurements in enzyme inhibition studies (e.g., 10–100 μM range) with positive controls (e.g., known kinase inhibitors) .

- Metabolic stability : Assess nitro-reduction in liver microsomes (e.g., human S9 fraction) to identify prodrug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.